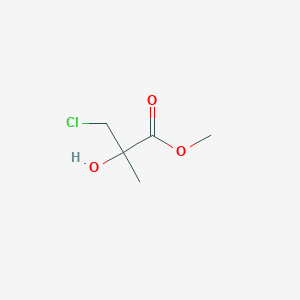![molecular formula C12H15FN2 B1443136 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile CAS No. 1184043-31-9](/img/structure/B1443136.png)
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile
Vue d'ensemble
Description
The compound “2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile” is an organic compound with the molecular formula C12H15FN2 . It is a derivative of fluorophenyl and butanenitrile .
Molecular Structure Analysis
The molecule contains a total of 30 bond(s). There are 15 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aromatic), and 1 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.26 g/mol . The predicted density is 1.088±0.06 g/cm3, and the predicted boiling point is 325.9±27.0 °C .Applications De Recherche Scientifique
Catalyst-Free Green Synthesis : Researchers have developed a catalyst-free method for synthesizing novel derivatives related to 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile. This approach is more effective than traditional methods, offering advantages like excellent yields, shorter reaction times, and simpler workup procedures (Govindaraju et al., 2016).
Fluorescent Amino Acid Encoding : A strategy for biosynthetically incorporating low-molecular-weight fluorophores into proteins at defined sites has been developed. This allows for the study of protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).
Structure Elucidation of Designer Drugs : Detailed structural analysis of compounds with a highly substituted pyrazole skeleton, including derivatives of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile, has been performed using NMR spectroscopy and mass spectrometric techniques (Girreser et al., 2016).
Synthesis of Cyclopropane Derivatives : Direct cyclization of related compounds has led to the production of cyclopropane derivatives, which have potential as precursors for other chemicals (Aelterman et al., 1999).
Spectroscopic Characterization : New fluorinated α-aminonitrile compounds have been synthesized and characterized, providing insights into their chemical reactivity and molecular structure (Brahmachari et al., 2015).
Antimicrobial Activity of Schiff Bases : Schiff bases synthesized from derivatives of 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile have been studied for their antimicrobial activity, highlighting their potential in pharmaceutical applications (Puthran et al., 2019).
Fluorescent Biological Probes : New fluorescent compounds, like 6-N,N-dimethylamino-2,3-naphthalimide, have been synthesized for use as biological probes, enabling the study of biomolecular interactions and protein dynamics (Vázquez et al., 2005).
Corrosion Inhibition : Derivatives of 2-aminobenzene-1,3-dicarbonitriles, related to 2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile, have been investigated as green corrosion inhibitors for metals, indicating their potential in industrial applications (Verma et al., 2015).
Propriétés
IUPAC Name |
2-(2-fluoroanilino)-2,3-dimethylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-9(2)12(3,8-14)15-11-7-5-4-6-10(11)13/h4-7,9,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQZMLENDNWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)amino]-2,3-dimethylbutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)
![1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B1443056.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)



![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)


![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)

![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)